molecular formula C13H12N2O2 B1337130 Ethyl 2-phenylpyrimidine-5-carboxylate CAS No. 85386-14-7

Ethyl 2-phenylpyrimidine-5-carboxylate

Cat. No. B1337130
CAS RN: 85386-14-7
M. Wt: 228.25 g/mol
InChI Key: ADXNMWBLJLAMNG-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3 of the ring. The ethyl ester group at the 5-position and the phenyl group at the 2-position are indicative of the compound's potential for various chemical transformations and biological activities.

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the use of amino esters as starting materials. For instance, the synthesis of pyrido[4',3':4,5]thieno[2,3-d]pyrimidines was achieved using ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, which was reacted with phenylisothiocyanate to afford a thiourea derivative that underwent further cyclization reactions under different conditions . Similarly, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of ethyl esters in the synthesis of complex heterocycles .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a mecarbinate derivative was determined using single-crystal X-ray diffraction studies, and the optimized molecular structure was confirmed with DFT calculations . The molecular structure of ethyl 2-phenylpyrimidine-5-carboxylate itself would likely be planar due to the aromatic nature of the pyrimidine ring and the phenyl group.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles led to the formation of 4-substituted 2-amino-, 2-methyl-, or 2-phenyl-5-pyrimidinecarboxylates, which could be further hydrolyzed or decarboxylated . The reactivity of the pyrimidine ring allows for the introduction of various functional groups, which can significantly alter the compound's physical and chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-phenylpyrimidine-5-carboxylate derivatives can vary widely depending on the substituents present on the pyrimidine ring. For example, the introduction of a bromo and a methoxy group on the pyrimidine ring can lead to the formation of compounds with different solubility and reactivity . The presence of electron-withdrawing or electron-donating groups can also affect the acidity of the hydrogen atoms on the pyrimidine ring, influencing its ability to participate in hydrogen bonding and other intermolecular interactions .

Scientific Research Applications

Microwave-Mediated Synthesis

Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates are used in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions (Eynde et al., 2001).

Antimicrobial Agents Synthesis

It plays a role in synthesizing certain mercapto- and aminopyrimidine derivatives as potential antimicrobial agents (El-kerdawy et al., 1990).

Cytotoxic Activity Study

Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, a derivative, is used in the synthesis and study of novel 5-methyl-4-thiopyrimidine derivatives with varying cytotoxic activities against different cell lines (Stolarczyk et al., 2018).

Benzo[b]pyrimido[4,5-f]azocine Synthesis

Used in synthesizing the first example of the benzo[b]pyrimido[4,5-f]azocine ring system (Schwan & Miles, 1982).

Synthesis of Ethyl and Methyl 2,4-Disubstituted 5-pyrimidinecarboxylates

It's involved in the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles to synthesize esters of 4-substituted 2-amino-, 2-methyl- or 2-phenyl-5-pyrimidinecarboxylic acids (Schenone et al., 1990).

Preparation of CK2 Inhibitors

Ethyl 5-bromopyrimidine-4-carboxylate, synthesized from ethyl 2-phenylpyrimidine-5-carboxylate, is used in the preparation of potent CK2 inhibitors (Regan et al., 2012).

Derivatives Synthesis and Pharmacological Examination

Used in synthesizing derivatives of pyrimido[5,4-e]-1,3-thiazine and pyrimido[4,5-d]pyrimidine with varied pharmacological activities, including analgesic, anti-inflammatory, and immunosuppressive effects (Malinka et al., 1989).

Soluble Polymer-Assisted Synthesis

It's involved in comparing experimental conditions associated with the multistep synthesis of ethyl 1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate using Merrifield’s resin and soluble polymers (Eynde & Watté, 2003).

Antimicrobial Activity Evaluation

Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-4-phenylpyrimidine-5-carboxylate is used in synthesizing a series of 2-(hydroxyimino)-dihydropyrimidine-5-carboxylic acids with significant to moderate antibacterial activity and promising antifungal activity (Shastri & Post, 2019).

Safety And Hazards

The safety information available indicates that Ethyl 2-phenylpyrimidine-5-carboxylate has the following hazard statements: H302, H312, H332 . This suggests that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

ethyl 2-phenylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-14-12(15-9-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXNMWBLJLAMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440772
Record name Ethyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-phenylpyrimidine-5-carboxylate

CAS RN

85386-14-7
Record name Ethyl 2-phenylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of ethyl 3-N,N-dimethylamino-2-formylacrylate (4.0 g, 23 mmol) (Arnold, Coll. Czech. Chem. Commun. 26:3051, 1961), benzamidine hydrochloride (4.0 g, 26 mmol) and sodium (0.65 g, 28 mmol) in EtOH (40 mL) was heated at reflux for 1 h. The solution was filtered and concentrated and the residue partitioned between EtOAc and dilute HCl (10%). The organic layer was dried (Na2SO4), and concentrated to give ethyl 2-phenylpyrimidine-5-carboxylate (4.0 g, 75% yield); m.p. >220° C. (dec.).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-phenylpyrimidine-5-carboxylate
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Citations

For This Compound
5
Citations
TJ Schwan, NJ Miles - Journal of Heterocyclic Chemistry, 1982 - Wiley Online Library
Base catalyzed cyclization of ethyl 4‐[2‐(2‐amino‐4,5‐dimethoxyphenyl)ethyl]‐2‐phenylpyrimidine‐5‐carboxylate, derived from ethyl 4‐methyl‐2‐phenyl‐5‐pyrimidinecarboxylate and …
Number of citations: 2 onlinelibrary.wiley.com
AB Lopes, E Miguez, AE Kümmerle, VM Rumjanek… - Molecules, 2013 - mdpi.com
… To a solution of ethyl 2-phenylpyrimidine-5-carboxylate (4c) (0.080 g, 0.350 mmol) in ethanol (2 mL) was added hydrazine monohydrate 100% (0.351 g, 7.01 mmol). The reaction …
Number of citations: 107 www.mdpi.com
MSS Palanki, PE Erdman, LM Gayo-Fung… - Journal of medicinal …, 2000 - ACS Publications
… Ethyl 2-Phenylpyrimidine-5-carboxylate (59). A solution of ethyl 3-N,N-dimethylamino-2-formylacrylate (4.0 g, 23 mmol), benzamidine hydrochloride (4.0 g, 26 mmol) and Na (0.65 g, 28 …
Number of citations: 95 pubs.acs.org
A Guzmán, M Romero, FX Talamás… - The Journal of …, 1996 - ACS Publications
… Ethyl 2-Phenylpyrimidine-5-carboxylate (26c). This reaction was carried out in a sealed tube at 120 C for 24 h. The product was eluted from the column with hexane−ethyl acetate (9:1) …
Number of citations: 58 pubs.acs.org
S Zhao, X Zhang, P Wei, X Su, L Zhao, M Wu… - European Journal of …, 2017 - Elsevier
To further enhance the anti-Aspergillus efficacy of our previously discovered antifungal lead compounds (1), a series of aromatic heterocyclic derivatives were designed, synthesized …
Number of citations: 47 www.sciencedirect.com

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